![molecular formula C19H17Cl2NO2S B15054028 N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054028.png)
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives.
准备方法
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:
作用机制
The mechanism of action of N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a STING agonist, it binds to the stimulator of interferon genes (STING) protein, triggering the IRF and NF-κB pathways. This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses and exert antitumor effects .
相似化合物的比较
Similar Compounds
N-phenylbenzofuran-2-carboxamide: Another compound with similar structural features but different biological activities.
N-phenylbenzo[b]thiophene-2-carboxamide: Shares the benzo[b]thiophene core but with different substituents.
Uniqueness
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is unique due to its specific substituents, which confer distinct biological activities such as STING-agonistic activity and modulation of amyloid beta aggregation .
属性
分子式 |
C19H17Cl2NO2S |
|---|---|
分子量 |
394.3 g/mol |
IUPAC 名称 |
N-(4-butoxyphenyl)-3,4-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17Cl2NO2S/c1-2-3-11-24-13-9-7-12(8-10-13)22-19(23)18-17(21)16-14(20)5-4-6-15(16)25-18/h4-10H,2-3,11H2,1H3,(H,22,23) |
InChI 键 |
XCRJVQSJCUUIIT-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


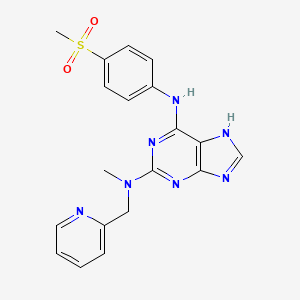
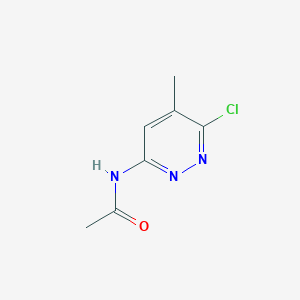
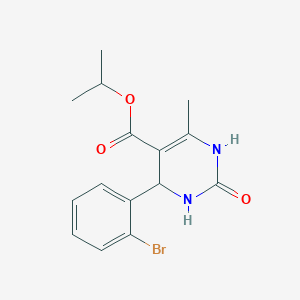
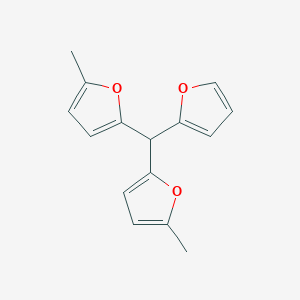
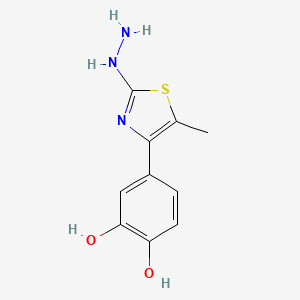
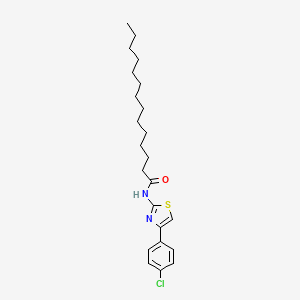

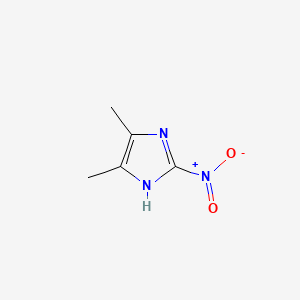
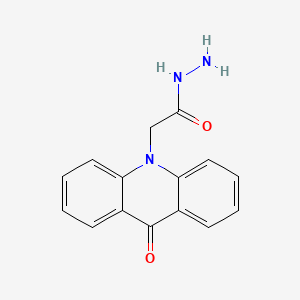
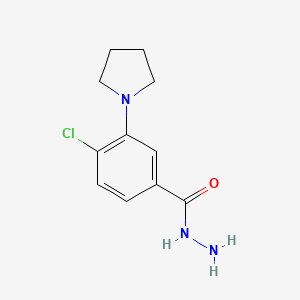
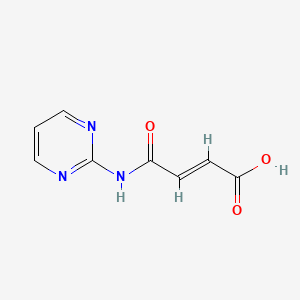
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine](/img/structure/B15054046.png)
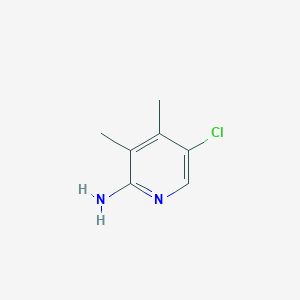
![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B15054061.png)
